Methyl 2-benzoyloxirane-2-carboxylate

Description

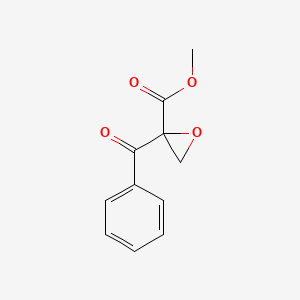

Methyl 2-benzoyloxirane-2-carboxylate is an epoxide-containing ester characterized by a benzoyl group (C₆H₅CO-) attached to an oxirane (epoxide) ring, which is further esterified with a methyl group. This structure confers unique reactivity due to the electron-withdrawing nature of the benzoyl substituent, influencing its stability and interaction with nucleophiles.

Properties

CAS No. |

131469-58-4 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

methyl 2-benzoyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H10O4/c1-14-10(13)11(7-15-11)9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

WUDOEGUKYOMTKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CO1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzoyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of methyl cinnamate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired epoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzoyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: m-CPBA, hydrogen peroxide (H({2})), and other peracids.

Reduction: Lithium aluminum hydride (LiAlH({4})).

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.

Scientific Research Applications

Methyl 2-benzoyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: It is utilized in the production of polymers and resins, where its epoxide functionality is exploited for cross-linking and curing processes.

Mechanism of Action

The mechanism by which methyl 2-benzoyloxirane-2-carboxylate exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is central to its role in chemical synthesis and its biological activity. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme interactions in biological systems or cross-linking reactions in industrial applications.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing effects : The benzoyl group in the title compound likely increases the electrophilicity of the epoxide ring compared to methyl or benzyl substituents, making it more reactive toward nucleophilic attack (e.g., in ring-opening reactions) .

- Steric effects : The bulkier benzoyl substituent could hinder steric access to the epoxide ring compared to smaller substituents like methyl.

Comparison with Plant-Derived Methyl Esters

Plant resins contain structurally complex methyl esters, such as sandaracopimaric acid methyl ester and dehydroabietic acid methyl ester (). These diterpene-derived esters differ significantly from this compound but share the methyl ester functional group:

Key Findings :

- Backbone complexity : Plant-derived esters feature polycyclic terpene frameworks, whereas this compound has a simpler, planar epoxide ring system.

- Applications : Plant esters are often utilized for antimicrobial properties or material sciences (e.g., resin production), while the title compound’s reactivity suggests utility in synthetic chemistry (e.g., as a building block for drug candidates) .

- Stability : The conjugated systems in diterpene esters may confer greater thermal stability compared to the epoxide-containing compound.

Methyl Ester vs. Benzyl Ester ()

Comparison with Shikimate Derivatives ()

Methyl shikimate (Figure 5 in ) shares an ester group but features a cyclohexene backbone. Its applications in antiviral drug synthesis (e.g., oseltamivir) highlight how backbone rigidity influences bioactivity—a contrast to the flexible epoxide ring in this compound .

Simple Esters ()

Compounds like methyl palmitate (C₁₇H₃₄O₂) are saturated fatty acid esters with low reactivity, used in biofuels and cosmetics. The title compound’s epoxide and benzoyl groups make it more reactive but less stable under high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.